molecular formula C17H20ClFN2O2 B2525040 N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride CAS No. 2418668-62-7

N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride

Cat. No. B2525040
M. Wt: 338.81
InChI Key: WAHHBFKCJBELAC-UHFFFAOYSA-N
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Description

The compound N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss related aromatic compounds and their properties, which can provide insight into the potential characteristics of the compound . For instance, aromatic polyamides with fluorinated components, similar to the fluoro-naphthalene moiety in the target compound, are known for their solubility in organic solvents and thermal stability . The recognition of hydrophilic amino compounds by certain oligomers, as discussed in the second paper, suggests that the aminomethyl group in the target compound may also impart hydrophilic properties . The third paper provides a case study on the structure elucidation of a designer drug with a fluorinated aromatic ring, which could be analogous to the structural analysis that might be performed on the target compound .

Synthesis Analysis

The synthesis of related aromatic compounds typically involves polycondensation reactions, as seen in the synthesis of polyamides from fluorophenoxy phenyl derivatives and various dicarboxylic acids . While the exact synthesis of N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride is not detailed, it is likely that similar synthetic strategies could be employed, involving the condensation of an appropriate amine with a fluoro-naphthalene carboxylic acid derivative.

Molecular Structure Analysis

The molecular structure of compounds similar to the target compound can be elucidated using NMR spectroscopy and MS techniques . The presence of fluorine atoms in the structure can be particularly useful in NMR studies due to the characteristic chemical shifts and coupling patterns they produce. The molecular structure analysis would likely focus on identifying the positions of the substituents on the naphthalene ring and the oxan ring, as well as the configuration of the aminomethyl group.

Chemical Reactions Analysis

The chemical reactivity of the target compound can be inferred from the behavior of similar compounds. For example, the fluoroalkylated end-capped oligomer discussed in the second paper is capable of selectively recognizing and transferring hydrophilic amino compounds from aqueous to organic media . This suggests that the target compound may also participate in specific interactions with other molecules, potentially through hydrogen bonding or ionic interactions due to the presence of the amino group and the hydrochloride salt form.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be predicted based on the properties of related compounds. Aromatic polyamides with fluorinated components exhibit good solubility in organic solvents, high thermal stability, and desirable mechanical properties such as tensile strength and modulus of elasticity . The target compound's solubility, thermal behavior, and mechanical properties would likely be influenced by the specific arrangement of its functional groups and the overall molecular architecture.

Scientific Research Applications

Synthesis and Chemical Applications

The development and synthesis of heterocyclic compounds, including those related to N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride, have significant implications in the field of organic chemistry. Albano and Aronica (2017) discuss the potentiality and synthesis of O- and N-heterocycles through Pd-catalyzed cyclocarbonylative Sonogashira coupling, highlighting their application in producing antimycotics, antibiotics, antioxidants, pigments, and fluorophores. This method provides a valuable and atom-economic route for constructing phthalans, isochromans, and isoindolines, which are key scaffolds in various biologically active molecules (Albano & Aronica, 2017).

Biochemical Properties and Applications

The biochemical and safety aspects of acrylamide, a compound related in structure to N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride, have been extensively reviewed by Friedman (2003). This review covers the chemistry, metabolism, pharmacology, and toxicology of acrylamide, emphasizing its role in food processes and potential health impacts. Such comprehensive analysis aids in understanding the complex interactions and potential risks associated with similar compounds (Friedman, 2003).

Environmental Impact and Degradation

Research on the biodegradation of phthalates and their esters, which share structural similarities with N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride, indicates the critical role of bacteria in environmental detoxification. Keyser et al. (1976) review recent studies on the biodegradation pathways of phthalate esters, demonstrating that bacteria can completely oxidize the aromatic ring, contributing to the reduction of environmental pollution caused by these compounds (Keyser, Pujar, Eaton, & Ribbons, 1976).

Safety And Hazards

There is no specific safety and hazard information available for “N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride”.


Future Directions

The future directions for “N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride” are not available in the current data.


Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive analysis, further research and experimental data would be required.


properties

IUPAC Name

N-[4-(aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2.ClH/c18-15-6-5-14(12-3-1-2-4-13(12)15)16(21)20-17(11-19)7-9-22-10-8-17;/h1-6H,7-11,19H2,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHHBFKCJBELAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)NC(=O)C2=CC=C(C3=CC=CC=C32)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride

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